1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenoxyethan-1-one
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Overview
Description
1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenoxyethan-1-one is a complex organic compound featuring a bicyclic structure with a sulfur-containing side chain. This compound is part of the tropane alkaloid family, known for their diverse biological activities .
Preparation Methods
The synthesis of 1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenoxyethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often rely on multistep synthesis involving isocyanide insertion reactions .
Chemical Reactions Analysis
1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenoxyethan-1-one undergoes several types of chemical reactions:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, often using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various tropane alkaloids.
Biology: Its structure allows it to interact with biological systems, making it useful in studying neurotransmitter pathways.
Industry: It is used in the production of nematicides, which are crucial for agricultural pest control.
Mechanism of Action
The mechanism of action of 1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenoxyethan-1-one involves its interaction with neurotransmitter receptors, particularly the 5-HT3 receptor. This interaction influences various physiological activities such as mood, appetite, and intestinal movements .
Comparison with Similar Compounds
Similar compounds include other tropane alkaloids like atropine and scopolamine. Compared to these, 1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenoxyethan-1-one has a unique sulfur-containing side chain, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-20-15-9-12-7-8-13(10-15)17(12)16(18)11-19-14-5-3-2-4-6-14/h2-6,12-13,15H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCASQHTZDKNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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